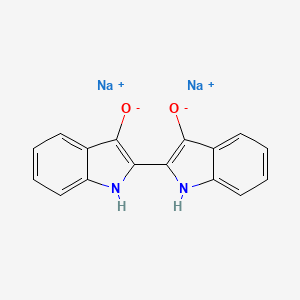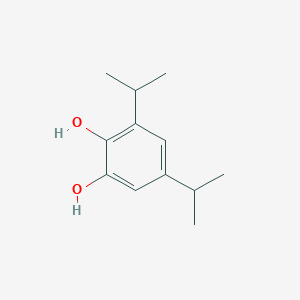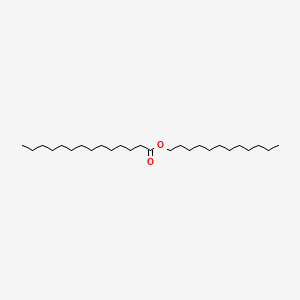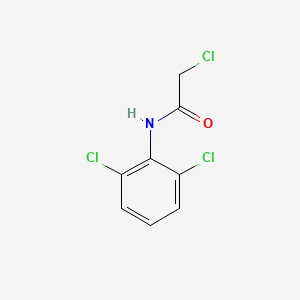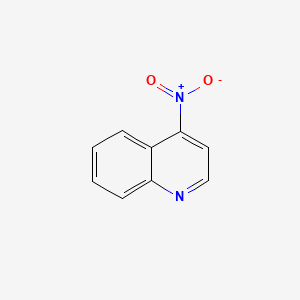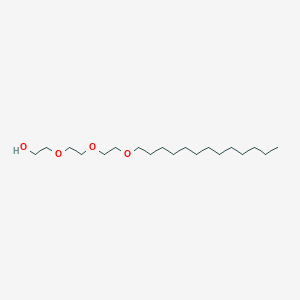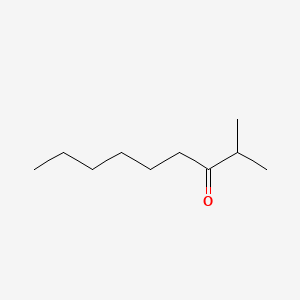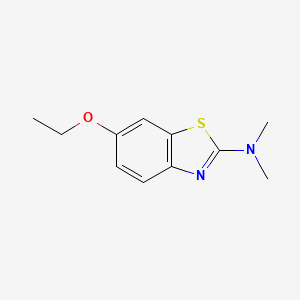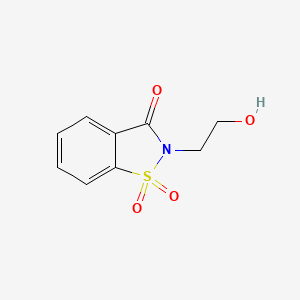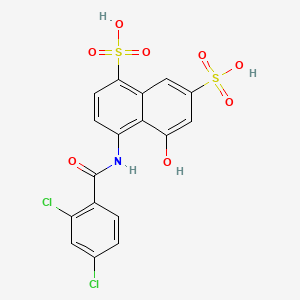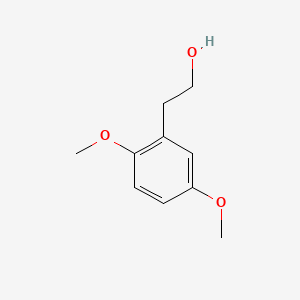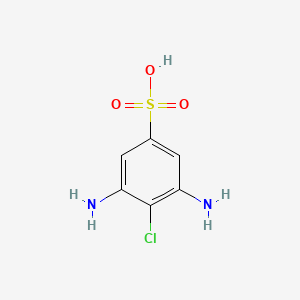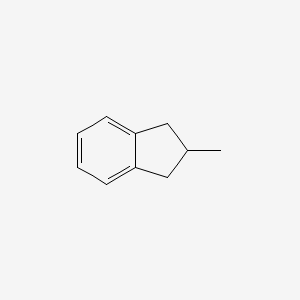
1H-Indene, 2,3-dihydro-2-methyl-
Übersicht
Beschreibung
1H-Indene, 2,3-dihydro-2-methyl- , also known as 2-methylindane , is an organic compound with the chemical formula C<sub>10</sub>H<sub>12</sub> . It belongs to the class of bicyclic hydrocarbons and is derived from indene through hydrogenation. Here are some key points about this compound:
- Chemical Formula : C<sub>10</sub>H<sub>12</sub>
- Molecular Weight : 132.2023 g/mol
- IUPAC Standard InChI : InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3
- IUPAC Standard InChIKey : MWGYLUXMIMSOTM-UHFFFAOYSA-N
- CAS Registry Number : 824-63-5
Synthesis Analysis
The synthesis of 1H-Indene, 2,3-dihydro-2-methyl- involves the hydrogenation of indene. This process typically occurs under specific reaction conditions, resulting in the formation of the target compound.
Molecular Structure Analysis
1H-Indene, 2,3-dihydro-2-methyl- has a bicyclic structure, consisting of two fused rings. The compound is a colorless liquid hydrocarbon. Its 3D structure can be visualized using molecular modeling software.
Chemical Reactions Analysis
While specific chemical reactions involving 2-methylindane may vary, it can participate in typical hydrocarbon reactions such as substitution, addition, and oxidation. Further investigation is needed to explore its reactivity with various reagents.
Physical And Chemical Properties Analysis
- Physical State : Colorless liquid
- Melting Point : Notable for its dihydro structure
- Boiling Point : Varies with pressure and purity
- Solubility : Soluble in organic solvents
- Density : Depends on temperature and pressure
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Study :
- 2,3-Dihydro-1H-indene, also known as indan, is a simple hydrocarbon petrochemical compound. Its derivative, 1H-indene-1,3(2H)-dione, is an anticoagulant. Research has focused on determining and analyzing the equilibrium geometries and harmonic frequencies of these molecules using density functional theory calculations (Prasad et al., 2010).
Synthesis and Chemical Characterization :
- There have been studies on synthesizing specific derivatives of 1H-Indene, like (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, and their antimicrobial activities have been explored (Swamy et al., 2019).
- The synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, catalyzed by rhodium (I), has also been a subject of research (Hu et al., 2022).
NMR Spectroscopy Applications :
- Studies have used NMR spectroscopy to analyze and determine the NMR parameters of various 1H-Indene derivatives. This includes comprehensive resonance assignments for these molecules (Jovanović et al., 2001).
Chemical Reactions and Properties :
- The compound has been utilized in palladium-catalyzed cyclocarbonylation reactions, demonstrating its versatility in chemical synthesis (Pi et al., 2010).
- Additionally, research has been conducted on the synthesis of methylene-bridged metallocenes with 2,2′-methylenebis[1H‐inden‐1‐yl] ligands, indicating its application in polymerization catalysis (Resconi et al., 2006).
Corrosion Inhibition :
- New indanone derivatives, including some based on 1H-Indene structures, have been studied for their anti-corrosive properties on mild steel in hydrochloric acid solutions (Saady et al., 2018).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Flammability : 2-methylindane is flammable; handle with care.
- Toxicity : Limited toxicity data available; avoid inhalation or skin contact.
- Environmental Impact : Dispose of properly; avoid contamination.
Zukünftige Richtungen
Future research could explore:
- Biological Activity : Investigate potential applications in medicine or industry.
- Synthetic Modifications : Develop derivatives with specific properties.
- Environmental Impact : Assess its impact on ecosystems.
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGYLUXMIMSOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073932 | |
| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene, 2,3-dihydro-2-methyl- | |
CAS RN |
824-63-5 | |
| Record name | 2-Methyl indane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL INDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JV683408 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



